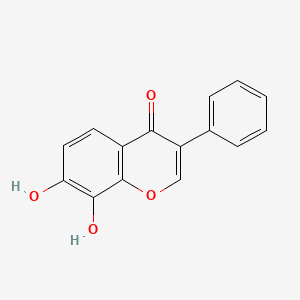

7,8-Dihydroxyisoflavone

Description

Contextualization within Isoflavonoid (B1168493) Chemistry and Biological Relevance

7,8-Dihydroxyisoflavone is a member of the isoflavonoid class of organic compounds. drugbank.com Isoflavonoids are a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone. drugbank.com This structure distinguishes them from flavones, where the phenyl group is attached at the C2 position. Isoflavonoids are recognized as phytoestrogens, which are plant-derived compounds that can exert estrogenic and/or antiestrogenic effects due to their structural similarity to estradiol. mdpi.com They are predominantly found in leguminous plants, with soybeans being a primary dietary source for humans. wikipedia.orgslu.se

The compound this compound is not typically a major constituent of plants itself but is often produced through the metabolic transformation of other, more common isoflavones. mdpi.commdpi.com For instance, it can be derived from the hydroxylation of 7-hydroxyisoflavone (B191432) or through the biotransformation of daidzein (B1669772) (7,4'-dihydroxyisoflavone), a prevalent isoflavone (B191592) in soy. nih.gov This transformation can occur during fermentation processes involving microorganisms like Aspergillus saitoi or Bacillus subtilis. mdpi.comtandfonline.com

The biological relevance of this compound is closely linked to its chemical structure, particularly the presence of two hydroxyl groups at the 7 and 8 positions on the A-ring. This ortho-dihydroxy, or catechol, arrangement is a key feature that contributes to the compound's significant antioxidant activity. mdpi.combiomolther.org This structure enables it to scavenge free radicals and chelate metal ions, offering protective effects against oxidative stress. biosynth.com Beyond its antioxidant capacity, research has investigated its potential anti-mutagenic, anti-inflammatory, and neuroprotective properties. mdpi.combiomolther.orggoogle.com

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀O₄ nih.govalfa-chemistry.comchemsrc.com |

| Molecular Weight | 254.24 g/mol biosynth.comnih.gov |

| IUPAC Name | 7,8-dihydroxy-3-phenylchromen-4-one nih.gov |

| CAS Number | 32396-64-8 nih.govalfa-chemistry.com |

| Synonyms | 7,8-Dihydroxy-3-phenyl-4H-chromen-4-one nih.gov |

Overview of Historical and Emerging Research Trajectories

The research trajectory for this compound is embedded within the broader history of isoflavonoid research. Historically, scientific interest in isoflavones was sparked by the observation of their estrogenic effects in animals, such as the "clover disease" in sheep that impacted fertility, which was linked to isoflavones like formononetin (B1673546) and daidzein. mdpi.com This led to decades of research focusing on the phytoestrogenic nature of these compounds.

Early studies involving this compound often centered on its identity as a natural product derivative and its chemical synthesis. rsc.orgresearchgate.net A significant and persistent area of research has been its role as a product of microbial fermentation. Studies dating back decades have identified this compound and its 4'-hydroxylated derivative (7,8,4'-trihydroxyisoflavone) as potent antioxidants produced in fermented soybean products. tandfonline.com This research trajectory established the compound as a key contributor to the enhanced antioxidant capacity of fermented soy foods compared to their unfermented counterparts. tandfonline.com

More recently, research has shifted towards elucidating the specific biological activities and therapeutic potential of this compound and its derivatives. An emerging and significant research trajectory focuses on its neuroprotective and anti-neuroinflammatory effects. biomolther.orgnih.gov Studies have demonstrated that its derivative, 7,8,4'-trihydroxyisoflavone (B1683512), can protect neuronal cells from toxin-induced damage and reduce inflammatory responses in microglial cells. biomolther.orgnih.gov This line of inquiry investigates the compound's ability to modulate specific cellular signaling pathways, such as those involving NF-κB and antioxidant enzymes, positioning it as a molecule of interest for neurodegenerative disease research. biomolther.orgnih.gov Concurrently, research continues to explore novel methods for its production, including enzymatic and microbial biotransformation, to improve yields and facilitate further study. mdpi.commdpi.comnih.gov

Significance of this compound in Mechanistic and Discovery Research

In the realm of mechanistic and discovery research, this compound holds significance primarily as a valuable tool for investigating the structure-activity relationships of isoflavonoids. Its distinct ortho-dihydroxy (catechol) moiety on the A-ring serves as a critical structural feature for studying how isoflavones exert their biological effects, particularly their potent antioxidant and radical-scavenging activities. mdpi.comtandfonline.combiomolther.org

The compound is also central to research on the metabolism of dietary phytoestrogens. As a metabolite of daidzein, a major soy isoflavone, it is crucial for understanding how the bioactivity of isoflavones is altered following consumption and processing by gut microbiota or during food fermentation. mdpi.commdpi.commdpi.com Research in this area helps to explain the mechanisms behind the health effects attributed to soy-rich diets.

Furthermore, this compound and its derivatives are utilized in discovery research as lead compounds for potential therapeutic applications. For example, its derivative 7,8,4'-trihydroxyisoflavone has been used in preclinical studies to explore mechanisms of neuroprotection. nih.gov These studies have shown it can attenuate neurotoxicity by preserving the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) and reducing lipid peroxidation. nih.gov It also modulates inflammatory pathways by inhibiting the activation of NF-κB and MAPK signaling in brain immune cells (microglia). biomolther.org This makes it a significant compound for exploring novel therapeutic strategies aimed at mitigating neuroinflammation and oxidative stress in neurological disorders.

Structure

3D Structure

Properties

CAS No. |

32396-64-8 |

|---|---|

Molecular Formula |

C15H10O4 |

Molecular Weight |

254.24 |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Studies of 7,8 Dihydroxyisoflavone

Classical and Contemporary Chemical Synthesis Methodologies

The synthesis of the 7,8-dihydroxyisoflavone core structure can be achieved through several established and modern routes, each presenting unique advantages and challenges, particularly concerning the management of the oxygenation pattern on the A-ring.

Multi-step Reaction Pathways for Core Skeleton Formation

The formation of the isoflavone’s 3-phenylchromen-4-one skeleton has been approached through various multi-step pathways. Classical methods often build the chromone (B188151) ring onto a deoxybenzoin (B349326) precursor, while contemporary methods frequently employ metal-catalyzed cross-coupling reactions.

One of the most traditional strategies is the deoxybenzoin route . researchgate.net This method involves the cyclization of a 2-hydroxydeoxybenzoin intermediate. For this compound, this would necessitate a 2,3,4-trihydroxydeoxybenzoin precursor. The key step is the addition of a one-carbon unit, typically from a reagent like N,N-dimethylformamide or ethyl formate, to the α-carbon of the ketone, followed by acid-catalyzed cyclization to form the γ-pyrone ring. researchgate.net

Another classical approach is the chalcone (B49325) route , which involves the oxidative rearrangement of a 2'-hydroxychalcone (B22705) intermediate. researchgate.net Treatment of the chalcone with an oxidizing agent, such as thallium(III) nitrate, can induce a 1,2-aryl migration to form the isoflavone (B191592) skeleton. researchgate.net

More contemporary syntheses often utilize metal-catalyzed cross-coupling reactions , which offer high efficiency and functional group tolerance. The Suzuki-Miyaura reaction, for example, has been successfully employed to synthesize various isoflavones. mdpi.com This approach could involve the coupling of a C-3 functionalized chromone (e.g., a 3-bromochromone (B1268052) with protected hydroxyl groups at C-7 and C-8) with an appropriately substituted arylboronic acid. mdpi.comnih.gov Similarly, Negishi and Stille cross-coupling reactions provide alternative powerful methods for this key C-C bond formation.

A summary of these primary synthetic strategies is presented in the table below.

| Synthetic Route | Key Intermediate(s) | Core Transformation | Primary Reference(s) |

| Deoxybenzoin Route | 2,3,4-Trihydroxydeoxybenzoin | C-formylation and cyclization | researchgate.net |

| Chalcone Route | 2',3',4'-Trihydroxychalcone | Oxidative rearrangement (e.g., with Tl(NO₃)₃) | researchgate.net |

| Suzuki-Miyaura Coupling | 3-Bromo-7,8-dihydroxychromone (protected), Arylboronic acid | Pd-catalyzed C-C bond formation | mdpi.comnih.gov |

Regioselective Functionalization and Derivatization Approaches

Derivatization of the this compound core is a key strategy for modifying its properties. This includes regioselective reactions targeting the hydroxyl groups for alkylation, acylation, or glycosylation.

Hydroxylation and Alkylation Reactions

The introduction of the C-7 and C-8 hydroxyl groups can be achieved not only through de novo synthesis from appropriately substituted precursors but also by direct hydroxylation of a pre-existing isoflavone scaffold like daidzein (B1669772) (7,4'-dihydroxyisoflavone). This transformation is often accomplished using biotechnological methods. Fermentation of soybeans or the use of specific microbial cultures, such as those from Aspergillus or Bacillus subtilis, can hydroxylate daidzein to produce 7,8,4'-trihydroxyisoflavone (B1683512) (also known as 8-hydroxydaidzein). semanticscholar.orgresearchgate.net These biotransformations are catalyzed by microbial cytochrome P450 enzymes and offer a high degree of regioselectivity that is difficult to achieve with classical chemical methods. researchgate.net

Alkylation, particularly methylation, of the hydroxyl groups is another common derivatization. Regioselective methylation can be challenging due to the similar reactivity of the phenolic groups. However, enzymatic approaches have shown significant promise. An O-methyltransferase from Streptomyces peucetius has been used to regioselectively methylate the C-8 hydroxyl group of the related compound 7,8-dihydroxyflavone (B1666355) to yield 7-hydroxy-8-methoxyflavone, demonstrating a pathway that is highly analogous for the isoflavone counterpart. nih.gov Chemical alkylation typically requires sophisticated protecting group strategies to achieve regioselectivity. nih.gov

Glycosylation and Acylation of this compound Analogues

Glycosylation is a primary method for modifying the physicochemical properties of isoflavones. frontierspartnerships.org The enzymatic glycosylation of 8-hydroxydaidzein (7,8,4'-trihydroxyisoflavone) has been studied in detail. Using amylosucrase from Deinococcus geothermalis (DgAS) and sucrose, researchers have successfully produced novel glucoside derivatives. mdpi.com The reaction can be controlled to yield different products; a short reaction time produces 8-OHDe-7-O-α-glucopyranoside (8-OHDe-7-G), while extended reaction times lead to the formation of diglucosides such as 8-OHDe-7-O-[α-glucopyranosyl-(1→6)-α-glucopyranoside] (8-OHDe-7-G2) and 8-OHDe-7,4′-O-α-diglucopyranoside (8-OHDe-7-G-4′-G). researchgate.netmdpi.com

Acylation involves the esterification of the phenolic hydroxyl groups. rsc.org This is typically achieved using acyl chlorides or anhydrides in the presence of a base. This modification converts the polar hydroxyl groups into less polar ester functionalities, which can alter the molecule's lipophilicity and interaction with biological targets.

Design and Synthesis of Novel this compound Analogues for Structure-Activity Relationship Elucidation

The synthesis of novel analogues based on the this compound scaffold is essential for elucidating structure-activity relationships (SAR). By systematically modifying the structure and assessing the impact on biological activity, researchers can identify key pharmacophores.

Studies often compare the properties of different ortho-dihydroxyisoflavone isomers, such as 7,8-dihydroxy-, 6,7-dihydroxy-, and 3',4'-dihydroxyisoflavones. For example, the radical scavenging activity of these isomers has been evaluated, revealing that the position of the hydroxyl groups on the aromatic rings plays a critical role in their efficacy. nih.gov

The synthesis of derivatives with modified substitution patterns is a common strategy. For instance, various 7-O-substituted daidzein analogues have been synthesized to probe the effect of modifying this position on biological activity. nih.gov The synthesis of aminomethylated derivatives, such as 8-cytisinylmethyl derivatives of dihydroxyisoflavones, has also been pursued to create novel hybrids for biological screening. researchgate.net These synthetic efforts provide a library of related compounds that are crucial for building robust SAR models. mdpi.com

The table below presents examples of synthesized analogues and the rationale behind their development.

| Analogue Class | Example(s) | Synthetic Strategy/Rationale | Reference(s) |

| Positional Isomers | 6,7,4'-Trihydroxyisoflavone, 7,3',4'-Trihydroxyisoflavone | Isolated from fermented soy or synthesized to compare activity with the 7,8,4'-isomer. | nih.gov |

| Halogenated Analogues | 4''-Chloro-7,8-dihydroxyisoflavone | Synthesized via multi-step reactions to study the effect of an electron-withdrawing group on the B-ring. | Current time information in Bangalore, IN. |

| Alkylated Derivatives | 7-Hydroxy-8-methoxyflavone | Enzymatic methylation of 7,8-dihydroxyflavone to enhance metabolic stability. | nih.gov |

| Glycoside Conjugates | 8-Hydroxydaidzein-7-O-glucoside | Enzymatic glycosylation to improve aqueous solubility. | researchgate.netmdpi.com |

| Aminomethylated Derivatives | 8-Cytisinylmethyl-dihydroxyisoflavones | Mannich reaction with cytisine (B100878) to create hybrids for cytotoxicity evaluation. | researchgate.net |

Biosynthesis and Biotransformation Pathways of 7,8 Dihydroxyisoflavone

Endogenous Biosynthesis in Plant Systems

The endogenous production of 7,8-dihydroxyisoflavone in plants is not a primary biosynthetic endpoint. Instead, plants, particularly legumes, synthesize precursor isoflavones like daidzein (B1669772) and genistein (B1671435), which can then be modified into other forms. plos.orgencyclopedia.pub The biosynthesis of these foundational isoflavones is a complex process that originates from primary metabolism and proceeds through specialized secondary metabolic pathways. encyclopedia.pubwikipedia.org

The journey to isoflavone (B191592) synthesis begins with the Shikimate Pathway , a core metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. nih.govacs.orgresearchgate.net This pathway yields phenylalanine, which serves as the primary starting material for the Phenylpropanoid Pathway . encyclopedia.pubwikipedia.org

The Phenylpropanoid Pathway is a central hub in plant secondary metabolism, responsible for producing a vast array of phenolic compounds. wikipedia.orgfrontiersin.orgnih.gov The process is initiated when the enzyme phenylalanine ammonia-lyase (PAL) converts L-phenylalanine into cinnamic acid. encyclopedia.pubwikipedia.org A series of subsequent enzymatic reactions, including hydroxylations and ligations, transforms cinnamic acid into 4-coumaroyl-CoA. encyclopedia.pubfrontiersin.org This molecule is a critical branch-point intermediate, directing metabolic flow towards various classes of flavonoids, including the isoflavonoids. frontiersin.org

The formation of the characteristic isoflavonoid (B1168493) skeleton is a pivotal step unique to certain plant families, most notably Fabaceae (legumes). encyclopedia.pub Starting from 4-coumaroyl-CoA and three molecules of malonyl-CoA, the enzyme chalcone (B49325) synthase (CHS) catalyzes a condensation reaction to form a chalcone intermediate. plos.orgwikipedia.org

The key enzymatic step that defines isoflavonoid synthesis is catalyzed by isoflavone synthase (IFS) , a cytochrome P450-dependent enzyme. plos.orgfrontiersin.orgwikipedia.org IFS acts on a flavanone (B1672756) intermediate (naringenin for genistein or liquiritigenin (B1674857) for daidzein), inducing an aryl migration of the B-ring from the C-2 to the C-3 position of the heterocyclic C-ring. encyclopedia.pubfrontiersin.org This reaction forms a 2-hydroxyisoflavanone (B8725905) intermediate. frontiersin.org Subsequently, the enzyme 2-hydroxyisoflavanone dehydratase (HID) removes a water molecule to create the final double bond, yielding the stable isoflavone structure, such as daidzein (4′,7-dihydroxyisoflavone). encyclopedia.pubfrontiersin.orgwikipedia.org Daidzein is the direct precursor that can be microbially converted to this compound. nih.govnih.gov

| Enzyme | Abbreviation | Function in Isoflavone Biosynthesis |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid, initiating the phenylpropanoid pathway. encyclopedia.pubwikipedia.org |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. encyclopedia.pub |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid into the high-energy thioester 4-coumaroyl-CoA. frontiersin.org |

| Chalcone Synthase | CHS | Catalyzes the condensation of 4-coumaroyl-CoA and three malonyl-CoA units to form naringenin (B18129) chalcone. plos.orgwikipedia.org |

| Chalcone Isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to the flavanone naringenin. encyclopedia.pubwikipedia.org |

| Isoflavone Synthase | IFS | The key enzyme that converts flavanones (e.g., naringenin, liquiritigenin) to 2-hydroxyisoflavanones through an aryl migration. plos.orgfrontiersin.org |

| 2-Hydroxyisoflavanone Dehydratase | HID | Dehydrates 2-hydroxyisoflavanones to form the stable isoflavone ring system (e.g., daidzein, genistein). encyclopedia.pubfrontiersin.org |

The biosynthesis of isoflavones is a tightly regulated process controlled at the genetic level. The expression of key enzyme-encoding genes, including PAL, CHS, and IFS, is coordinated by a network of transcription factors. plos.orgmdpi.com R2R3-type MYB transcription factors are prominent regulators; for instance, GmMYB29 in soybean has been shown to activate the promoters of IFS2 (isoflavone synthase 2) and CHS8 (chalcone synthase 8), leading to increased isoflavone accumulation. plos.org

Furthermore, the expression of these biosynthetic genes can be influenced by various developmental cues and environmental stimuli, including plant hormones like ethylene, jasmonic acid, and abscisic acid. mdpi.com Studies have also identified other transcription factor families, such as WRKY and NAC, as potential regulators in the isoflavone pathway. plos.orgmdpi.com In recent years, microRNAs (miRNAs) have been identified as another layer of regulation, capable of modulating the expression of target genes involved in isoflavone metabolism. researchgate.net This complex regulatory network allows plants to fine-tune the production of isoflavones in response to specific physiological needs and external challenges. mdpi.com

Enzymatic Steps and Isoflavonoid Synthase Activity

Microbial Transformation and Metabolism of Isoflavones Yielding this compound

While direct plant biosynthesis of this compound (also known as 7,8,4′-trihydroxyisoflavone) is not a major pathway, this compound can be efficiently produced through the biotransformation of other common isoflavones by microorganisms. nih.govmdpi.com This process often occurs during fermentation. nih.govresearchgate.net

The primary substrate for the microbial production of this compound is daidzein. nih.govnih.gov Various microorganisms possess enzymes, such as hydroxylases or oxygenases, that can introduce a hydroxyl group at the C-8 position of the daidzein A-ring. nih.govjst.go.jp This hydroxylation reaction converts daidzein (7,4'-dihydroxyisoflavone) directly into this compound. nih.govfrontiersin.org

Studies have demonstrated this specific conversion in fermentation processes of soybean-based foods, where microbial activity transforms the naturally present daidzein. nih.govnih.gov For example, research on fermented soybean paste (Doenjang) has shown the production of this compound alongside other hydroxylated isoflavones, indicating that microbial enzymes catalyze these specific structural modifications. nih.gov The reaction involves the regioselective hydroxylation of the isoflavone backbone, a transformation that is challenging to achieve through conventional chemical synthesis. mdpi.comjst.go.jp

Specific microbial strains have been isolated and identified for their ability to carry out the biotransformation of daidzein into this compound. These microorganisms are often found in traditional fermented foods or soil environments. nih.govsemanticscholar.org

One notable bacterium is Bacillus subtilis Roh-1, which was isolated from Korean fermented soybean paste. nih.govnih.govmdpi.com This strain was shown to convert daidzein into multiple ortho-dihydroxyisoflavones, including this compound. nih.govnih.gov Fungal species are also capable of this transformation. Strains of Aspergillus oryzae and Aspergillus saitoi have been utilized for the production of 8-hydroxydaidzein (this compound) from daidzein during the fermentation of soybean products. mdpi.comjst.go.jp Research has also identified actinomycetes, such as strains from the genus Streptomyces, as capable of producing 7,8,4′-trihydroxyisoflavone. mdpi.com The characterization of these strains provides a foundation for developing biotechnological processes to produce this specific isoflavone. mdpi.comjst.go.jp

| Microbial Strain | Source/Type | Substrate | Product |

| Bacillus subtilis Roh-1 | Bacterium (from Soybean Paste) | Daidzein | This compound nih.govnih.govmdpi.com |

| Aspergillus oryzae | Fungus | Daidzein | 8-Hydroxydaidzein (this compound) jst.go.jp |

| Aspergillus saitoi | Fungus | Daidzein | 8-Hydroxydaidzein (this compound) mdpi.com |

| Streptomyces sp. OH-1049 | Actinomycete | Not specified | 4',7,8-Trihydroxyisoflavone (this compound) mdpi.com |

Enzyme Systems Involved in Regioselective Hydroxylation and Other Modifications

The biosynthesis and subsequent biotransformation of this compound, also known as 7,8,4'-trihydroxyisoflavone (B1683512) or 8-hydroxydaidzein, are complex processes mediated by specific enzyme systems. These enzymes are crucial for the regioselective hydroxylation of isoflavone precursors and for further modifications that alter the compound's structure and properties. Key among these are cytochrome P450 monooxygenases and glycosyltransferases, which are found in various microorganisms and play a pivotal role in generating the diversity of isoflavonoid structures. mdpi.commdpi.com

Cytochrome P450 Monooxygenases (CYPs) in Regioselective Hydroxylation

Cytochrome P450 enzymes (CYPs) are a superfamily of heme-containing monooxygenases responsible for the metabolism of a wide array of compounds, including isoflavones. nih.govnih.gov In the context of this compound, CYPs are the key enzymes that catalyze the regioselective hydroxylation of the precursor daidzein at the C-8 position of the A-ring. mdpi.com While this specific hydroxylation is not common in plants, certain microorganisms possess CYP systems capable of this precise biotransformation. mdpi.com

Research has identified several microbial CYPs that can perform ortho-hydroxylation on the daidzein skeleton. mdpi.com For instance, a CYP enzyme from the bacterium Nocardia farcinica has been shown to catalyze the 8-hydroxylation of daidzein, although with low production yields. mdpi.com The engineering of microbial P450s and their associated electron transport chain proteins, such as ferredoxins and ferredoxin reductases, has become a significant strategy to improve the efficiency and specificity of these reactions. mdpi.comresearchgate.net These biocatalytic systems are of great interest as they provide a method to produce ortho-dihydroxyisoflavones like this compound, which exhibit potent antioxidant properties. nih.govfrontiersin.orgfrontiersin.org The hydroxylation reaction requires an electron transport chain, typically involving NADPH, a P450 reductase, and the CYP enzyme itself, to activate molecular oxygen for insertion into the substrate. mdpi.commdpi.com

Table 1: Microbial Cytochrome P450 Systems in Daidzein Hydroxylation

| Enzyme/Gene | Microbial Source | Substrate | Product | Reference |

|---|---|---|---|---|

| CYP from nfa33880 gene | Nocardia farcinica | Daidzein | 8-Hydroxydaidzein (7,8,4'-trihydroxyisoflavone) | mdpi.com |

| CYP102D1 (engineered) | Bacillus subtilis | Daidzein | 6-Hydroxydaidzein and 3'-Hydroxydaidzein | nih.gov |

Note: While not all enzymes listed produce this compound specifically, they demonstrate the capacity of microbial CYPs for regioselective hydroxylation of daidzein at various positions.

Glycosyltransferases in Further Modification

Following hydroxylation, this compound can be further modified by other enzyme systems, most notably UDP-glycosyltransferases (UGTs). UGTs are enzymes that catalyze the transfer of a glycosyl group (like glucose) from an activated nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule. jmb.or.krnih.gov This process, known as glycosylation, can significantly alter the solubility, stability, and biological activity of the parent compound. core.ac.uk

Studies utilizing UGTs from bacteria have demonstrated the feasibility of glycosylating dihydroxylated flavonoids. For example, a glycosyltransferase from Bacillus licheniformis (YjiC) has been shown to be effective in attaching glucose moieties to 7,8-dihydroxyflavone (B1666355), a structurally similar compound. nih.govresearchgate.net These enzymes often exhibit a degree of substrate flexibility, allowing them to act on various flavonoid and isoflavonoid acceptors. jmb.or.krmdpi.com The enzymatic reaction can result in the formation of different glycoside derivatives, such as 7-O-β-D-glucosyl-8-hydroxyflavone and 7-hydroxy-8-O-β-D-glucosylflavone, depending on the regioselectivity of the UGT. nih.gov Engineered microbial systems can be used to produce these glycosylated derivatives in significant quantities. nih.gov

Table 2: Enzymatic Glycosylation of Dihydroxyflavonoids

| Enzyme | Source Organism | Acceptor Substrate | Sugar Donor | Product(s) | Reference |

|---|---|---|---|---|---|

| YjiC (Glycosyltransferase) | Bacillus licheniformis | 7,8-Dihydroxyflavone | UDP-α-D-glucose | 7-O-β-D-glucosyl-8-hydroxyflavone, 7-hydroxy-8-O-β-D-glucosylflavone, 7,8-di-O-β-D-glucosylflavone | nih.gov |

Note: The substrate listed is 7,8-dihydroxyflavone, which serves as a model for the glycosylation of the structurally analogous this compound.

Molecular Mechanisms and Cellular Interactions of 7,8 Dihydroxyisoflavone

Modulation of Intracellular Signaling Cascades

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38)

7,8-Dihydroxyisoflavone (7,8-DHF), a member of the flavonoid family, demonstrates significant interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like cell division and transcription. nih.gov The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. nih.gov

In the context of neuroinflammation, 7,8-DHF has been shown to suppress the phosphorylation of MAPKs in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.gov This suggests an anti-inflammatory role by modulating these key signaling molecules. Specifically, in certain cellular contexts, 7,8-DHF can reduce the phosphorylation of ERK1/2 and JNK1/2 without affecting p38 phosphorylation. mdpi.com However, other studies on related isoflavone (B191592) compounds, such as 7,3′,4′-Trihydroxyisoflavone (7,3',4'-THIF), have shown inhibition of ERK, JNK, and p38 phosphorylation in different experimental models. biomolther.orgfrontiersin.org The activation of MAPKs is a key step in the inflammatory cascade, leading to the activation of transcription factors like AP-1. nih.gov The modulation of these pathways by 7,8-DHF and its derivatives highlights their potential to influence cellular responses to inflammatory stimuli. nih.govbiomolther.org

| Pathway Component | Effect of this compound | Cellular Context |

| ERK | Inhibition of Phosphorylation | LPS-stimulated BV2 microglial cells nih.gov, sUV-induced HaCaT cells mdpi.com |

| JNK | Inhibition of Phosphorylation | LPS-stimulated BV2 microglial cells nih.gov, sUV-induced HaCaT cells mdpi.com |

| p38 | No significant change in phosphorylation | sUV-induced HaCaT cells mdpi.com |

| p38 | Inhibition of Phosphorylation | LPS-stimulated BV2 microglial cells nih.gov |

Phosphatidylinositol 3-Kinase (PI3K)/Akt/Glycogen Synthase Kinase-3 Beta (GSK-3β) Axis

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. spandidos-publications.commdpi.com 7,8-DHF has been shown to activate this pathway, which is a key mechanism downstream of its primary target, the TrkB receptor. plos.org Activation of the PI3K/Akt pathway by 7,8-DHF has been demonstrated to be neuroprotective, for instance, by reducing brain tissue damage after traumatic brain injury. plos.orgnih.gov This protective effect is mediated through the promotion of neuronal survival and reduction of apoptosis. plos.orgnih.gov

Downstream of Akt is Glycogen Synthase Kinase-3 Beta (GSK-3β), a protein kinase involved in numerous cellular processes. spandidos-publications.com The phosphorylation of GSK-3β at Serine 9 by Akt leads to its inactivation. mdpi.com While direct studies on 7,8-DHF's effect on GSK-3β are part of a broader pathway analysis, related isoflavones like daidzein (B1669772) have been shown to downregulate GSK-3β as part of their neuroprotective and anti-apoptotic effects through the PI3K/Akt pathway. spandidos-publications.com Similarly, other flavonoids have been observed to increase the phosphorylation of both Akt and GSK-3β, suggesting a common mechanism among this class of compounds to modulate this critical survival pathway. biomolther.orgmdpi.com

| Signaling Molecule | Effect of this compound or Related Compounds | Implication |

| PI3K | Activation | Promotes cell survival and proliferation plos.orgresearchgate.net |

| Akt | Increased Phosphorylation (Activation) | Mediates neuroprotective effects mdpi.complos.org |

| GSK-3β | Decreased Activity (via phosphorylation) | Inhibition of apoptosis spandidos-publications.commdpi.com |

Nuclear Factor-Kappa B (NF-κB) and Activator Protein 1 (AP-1) Signaling

Nuclear Factor-Kappa B (NF-κB) and Activator Protein 1 (AP-1) are crucial transcription factors that regulate the expression of genes involved in inflammation and immune responses. nih.gov 7,8-DHF has demonstrated the ability to suppress the activation of NF-κB. nih.gov In studies using BV2 microglial cells stimulated with lipopolysaccharide (LPS), 7,8-DHF inhibited the translocation of NF-κB to the nucleus by preventing the degradation of its inhibitory protein, IκBα. nih.gov This action effectively blocks the transcriptional activity of NF-κB, leading to a reduction in the production of pro-inflammatory mediators. nih.gov

Similarly, the anti-inflammatory effects of related isoflavones, such as 8-hydroxydaidzein, are also attributed to the regulation of NF-κB and AP-1 transcriptional activities. nih.gov These compounds have been shown to inhibit the activation of upstream signaling molecules that lead to NF-κB and AP-1 activation. nih.gov For instance, daidzein has been reported to suppress TNF-α-induced NF-κB and AP-1 activation in breast cancer cells. scispace.com The modulation of these signaling pathways underscores the potential of 7,8-DHF and its analogs in controlling inflammatory processes. nih.govnih.govmdpi.com

Brain-Derived Neurotrophic Factor (BDNF) and Tyrosine Kinase Receptor B (TrkB) Agonism

A primary and extensively validated mechanism of action for 7,8-DHF is its role as a selective agonist for the Tyrosine Kinase Receptor B (TrkB), the main receptor for Brain-Derived Neurotrophic Factor (BDNF). nih.govnih.gov Unlike BDNF itself, which has poor bioavailability, 7,8-DHF is a small molecule that can cross the blood-brain barrier. nih.govnih.gov It directly binds to the extracellular domain of the TrkB receptor, inducing its dimerization and autophosphorylation. plos.orgnih.gov This activation of TrkB mimics the neurotrophic effects of BDNF, initiating downstream signaling cascades that are vital for neuronal survival, differentiation, and synaptic plasticity. nih.gov

The binding affinity of 7,8-DHF to the TrkB extracellular domain has a dissociation constant (Kd) of approximately 320 nM. nih.gov Upon binding, 7,8-DHF triggers the activation of the two major downstream signaling pathways of TrkB: the PI3K/Akt pathway and the MAPK/ERK pathway. plos.org This activation leads to a range of beneficial effects, including the promotion of neuronal survival and the enhancement of learning and memory. nih.gov Studies have shown that the neuroprotective effects of 7,8-DHF are dependent on its agonistic activity at the TrkB receptor, as these effects can be blocked by TrkB inhibitors. plos.orgetsu.edu

Receptor-Mediated Binding and Activation Profiles

Interactions with Estrogen Receptors (ERα, ERβ) and G-Protein-Coupled Estrogen Receptor 1 (GPER1)

As an isoflavone, 7,8-DHF belongs to a class of compounds known for their interactions with estrogen receptors (ERs). researchgate.netnih.gov There are two classical nuclear estrogen receptors, ERα and ERβ, as well as a G-protein-coupled estrogen receptor, GPER1. nih.govfrontiersin.org Isoflavones can exhibit agonistic or antagonistic effects at these receptors, and their binding affinities can vary. nih.govsemanticscholar.org

Research indicates that 7,8-dihydroxyisoflavones, as a group, show a better binding affinity for ERβ compared to 7-hydroxylisoflavones. researchgate.net Specifically, some synthesized 7,8-dihydroxyisoflavones have demonstrated higher selectivity for ERβ over ERα. researchgate.net However, high concentrations of 7,8-dihydroxyflavone (B1666355) have been noted to possess antiestrogenic activities. researchgate.net The interaction of isoflavones with these receptors can lead to the regulation of gene transcription by binding to estrogen-responsive elements in the promoter regions of target genes. nih.gov

In addition to the nuclear receptors, isoflavones can also bind to and activate GPER1, initiating rapid, non-genomic signaling cascades. nih.govmednexus.org While specific binding data for 7,8-DHF at GPER1 is not as extensively documented as for other isoflavones, the general activity of this class of compounds at GPER1 suggests a potential for such interactions. nih.govfrontiersin.org The activation of GPER1 can lead to the stimulation of intracellular pathways like ERK1/2 and Akt. nih.gov

| Receptor | Interaction with this compound or Related Isoflavones | Functional Consequence |

| ERα | Lower binding affinity compared to ERβ for some 7,8-dihydroxyisoflavones researchgate.net | Modulation of estrogen-responsive gene transcription nih.gov |

| ERβ | Higher binding affinity and selectivity for some 7,8-dihydroxyisoflavones researchgate.net | Modulation of estrogen-responsive gene transcription nih.gov |

| GPER1 | Potential for binding and activation based on isoflavone class activity nih.gov | Initiation of rapid, non-genomic signaling pathways nih.govmednexus.org |

Influence on Gene Expression and Protein Regulation

8-Hydroxydaidzein (8-OHD) exerts significant influence over a wide array of genes and regulatory proteins, primarily impacting pathways involved in cell cycle progression, apoptosis (programmed cell death), and inflammation.

Research in human leukemia cell lines has demonstrated that 8-OHD can suppress cell proliferation by downregulating the expression of key cell cycle regulatory proteins, including Cyclin-Dependent Kinase 6 (CDK6) and Cyclin D2 (CCND2). mdpi.comnih.gov This suppression leads to cell cycle arrest and triggers apoptosis. The apoptotic process is further mediated by the activation of executioner enzymes like Caspase-7 and the subsequent cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.comnih.gov

In the context of acute myeloid leukemia (AML), microarray analysis has revealed that 8-OHD downregulates a host of genes crucial for cancer cell survival and proliferation. mdpi.comnih.gov These include genes involved in ribosome biogenesis and specific AML-associated targets such as MYC, NPM1, FLT3, and TERT. mdpi.comnih.gov

Furthermore, 8-OHD modulates several critical signaling pathways. It has been shown to downregulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase (PI3K)/AKT, and matrix metalloproteinases (MMP) pathways in chronic myeloid leukemia (CML) cells. nih.gov In neuroinflammatory models, 8-OHD prevents neuronal cell death by inhibiting the phosphorylation, and thus the activation, of mitogen-activated protein kinases (MAPKs), including JNK, p38, and ERK1/2. nih.gov It also decreases the expression of the anti-apoptotic protein BCL-2. tandfonline.com

In immune cells, 8-OHD displays potent anti-inflammatory effects by regulating inflammatory gene expression. It inhibits the transcription of genes for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). semanticscholar.org This is achieved by modulating the activity of key inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). semanticscholar.org Additionally, 8-OHD can suppress the expression of interferon-regulatory factor 3 (IRF-3)-dependent genes, such as IFN-β and CXCL10, by inhibiting the kinase activity of IKKε, a critical regulator of the IRF-3 pathway. nih.govmdpi.com

Conversely, in neuronal cells, 8-OHD can have a positive regulatory effect on certain proteins. Studies show it can increase the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine (B1211576) synthesis, and brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and plasticity. nih.govbiomolther.orgnih.gov This is associated with the activation of the BDNF/ERK/CREB signaling pathway. nih.gov

| Target Molecule/Pathway | Effect | Cell/Model System | Reference |

|---|---|---|---|

| CDK6, CCND2 | Expression Suppressed | Human Leukemia Cells (U-937, K562) | mdpi.comnih.gov |

| Caspase-7, PARP-1 | Activation/Cleavage Increased | Human Leukemia Cells (U-937) | mdpi.comnih.gov |

| AML-Target Genes (MYC, NPM1, FLT3, TERT) | Expression Downregulated | Human Leukemia Cells (U-937) | mdpi.comnih.gov |

| JAK/STAT, PI3K/AKT, MMP Pathways | Downregulated | Human Leukemia Cells (K562) | nih.gov |

| Phosphorylated MAPKs (JNK, p38, ERK) | Expression Suppressed | Human Neuroblastoma Cells (SH-SY5Y) | nih.gov |

| Inflammatory Genes (iNOS, COX-2, TNF-α) | Expression Downregulated | Murine Macrophage-like Cells (RAW264.7) | semanticscholar.org |

| IRF-3-Dependent Genes (IFN-β, CXCL10) | Expression Downregulated | Murine Macrophage-like Cells (RAW264.7) | nih.govmdpi.com |

| Tyrosine Hydroxylase (TH) | Expression Increased | Human Neuroblastoma Cells (SH-SY5Y) | nih.govbiomolther.org |

| BDNF, p-ERK, p-CREB | Expression Increased | Mouse Hippocampus | nih.gov |

Mechanisms of Oxidative Stress Mitigation and Redox State Modulation (e.g., Nrf2 Pathway Activation)

The presence of the 7,8-dihydroxy structure gives 8-hydroxydaidzein (8-OHD) significant potential to modulate oxidative stress, primarily through the activation of the Nrf2 antioxidant response pathway. frontiersin.org

In neuroinflammatory conditions, 8-OHD has been shown to protect microglial cells by quenching reactive oxygen species (ROS) and promoting the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). frontiersin.org Nrf2 is a master transcription factor for the antioxidant response. Once in the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, upregulating their expression. Studies have confirmed that 8-OHD treatment leads to increased expression of Nrf2-dependent phase II antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in the synthesis of the primary intracellular antioxidant, glutathione (B108866). frontiersin.org This mechanism suggests a robust cytoprotective effect against oxidative damage. nih.govbiomolther.orgfrontiersin.org

However, the role of 8-OHD in redox modulation can be complex. Some studies note that while it acts as a free radical scavenger at low doses, it may exhibit pro-oxidant activity at higher concentrations, leading to the production of ROS. nih.govmdpi.com This dual-edged effect is a characteristic of many phenolic compounds. In some contexts, its metabolites have been found to cause oxidative DNA damage, exemplified by the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of DNA oxidation. nih.gov This action contrasts with its parent compound, daidzein, which did not produce the same effect. nih.gov This suggests that the metabolic hydroxylation to the 7,8-dihydroxy structure is key to this particular activity.

| Mechanism | Effect | Cell/Model System | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Production Quenched/Reduced | Microglial Cells (BV2), Neuroblastoma Cells (SH-SY5Y) | nih.govfrontiersin.org |

| Nrf2 Nuclear Translocation | Promoted | Microglial Cells (BV2) | frontiersin.org |

| Heme Oxygenase-1 (HO-1) | Expression Upregulated | Microglial Cells (BV2) | frontiersin.org |

| NQO1, GCL | Expression Upregulated | Microglial Cells (BV2) | frontiersin.org |

| Oxidative DNA Damage (8-oxodG) | Formation Increased | Human Mammary Epithelial Cells (MCF-10A) | nih.gov |

In Vitro Mechanistic Studies of 7,8 Dihydroxyisoflavone

Cellular Model Systems and Experimental Designs for Biological Activity Assessment

The biological effects of 7,8-dihydroxyisoflavone have been evaluated using a diverse range of established cell lines, each selected to model specific physiological or pathological conditions. Experimental designs typically involve treating these cell cultures with the compound, often in the presence of a pro-inflammatory or cytotoxic stimulus, to measure its modulatory effects.

Commonly utilized cellular models include:

Leukemia Cell Lines: Human chronic myeloid leukemia (CML) K562 cells and acute myeloid leukemia (AML) U-937 cells are used to study anti-cancer effects, including the regulation of cell proliferation and induction of apoptosis. nih.gov

Colon Adenocarcinoma Cells: The Caco-2 cell line is employed to investigate anti-proliferative and pro-apoptotic activities in the context of colon cancer.

Neuronal Cell Lines: The human neuroblastoma SH-SY5Y cell line serves as a critical in vitro model for neurodegenerative conditions like Parkinson's disease, where it is used to assess neuroprotective effects against specific neurotoxins such as 6-hydroxydopamine (6-OHDA). nih.gov

Macrophage Cell Lines: RAW264.7 macrophage-like cells are widely used to study anti-inflammatory properties. nih.gov These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, allowing for the assessment of the compound's ability to suppress inflammatory mediators. nih.gov

Melanoma Cell Lines: Murine B16 melanoma cells are used to assess effects on melanogenesis and tyrosinase activity.

Endothelial Cell Lines: Human umbilical vein endothelial cells (HUVECs) are used in models of atherosclerosis to study the compound's impact on processes like monocyte-endothelial cell adhesion.

Investigation of Specific Biochemical Activities

This compound has been shown to directly interact with and inhibit the activity of several key enzymes implicated in disease pathways.

Tyrosinase: This compound is a potent inhibitor of mushroom tyrosinase, inhibiting both its monophenolase and diphenolase activities. nih.gov Studies have identified it as an irreversible inhibitor that acts as a suicide substrate. nih.gov The IC₅₀ value for tyrosinase inhibition was determined to be 11.21 ± 0.8 μM. Further kinetic analysis revealed that the 7,8-dihydroxyl groups on the isoflavone (B191592) skeleton are crucial for this potent, irreversible inhibitory mechanism. nih.gov

Aldose Reductase: this compound, isolated from okara (soybean pulp) fermented with Aspergillus sp., was identified as an inhibitor of aldose reductase (AR). tandfonline.com This enzyme is a key target in the management of diabetic complications. tandfonline.com Kinetic studies demonstrated that the compound exhibits non-competitive inhibition of human recombinant AR, with a determined Kᵢ value of 7.0 μM. tandfonline.com

5-Lipoxygenase: Isoflavones as a class are known to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. mdpi.comresearchgate.net While this compound has been cited as a 5-LOX inhibitor, specific kinetic data such as IC₅₀ values are not consistently reported. tandfonline.com One comprehensive study of various isoflavones indicated that the presence of a catechol group at the 7,8-position did not significantly alter inhibitory potency against 5-LOX compared to other substitution patterns. nih.gov

Table 1: Enzyme Inhibition by this compound

| Enzyme Target | Source | Inhibition Constant | Type of Inhibition | Reference |

|---|---|---|---|---|

| Tyrosinase | Mushroom | IC₅₀: 11.21 ± 0.8 μM | Irreversible, Suicide Substrate | nih.gov |

| Aldose Reductase | Human Recombinant | Kᵢ: 7.0 μM | Non-competitive | tandfonline.com |

| 5-Lipoxygenase | Porcine | Reported as inhibitor, specific IC₅₀ not detailed | Not specified | tandfonline.com |

In vitro studies using various cancer cell lines have demonstrated that this compound can inhibit cell growth, induce programmed cell death (apoptosis), and promote cellular differentiation.

In human chronic myeloid leukemia (CML) K562 cells, the compound was found to induce cell cycle arrest at the S phase. This was associated with the upregulation of the cell cycle inhibitor p21Cip1 and the downregulation of cyclin D2 (CCND2) and cyclin-dependent kinase 6 (CDK6). Furthermore, it induced caspase-7-dependent apoptosis and promoted the degradation of the BCR-ABL oncoprotein, a hallmark of CML. The compound also stimulated megakaryocytic differentiation in these cells.

In the U-937 acute myeloid leukemia (AML) cell line, this compound was shown to suppress the expression of CDK6 and CCND2 proteins and induce apoptosis through the activation of Caspase-7 and cleavage of PARP-1. nih.gov It also downregulated the expression of several AML-associated target genes, including MYC, NPM1, and FLT3. nih.gov In human colon adenocarcinoma Caco-2 cells, it enhanced the cytotoxicity of the chemotherapeutic agent epirubicin, leading to increased apoptosis via the upregulation of Bax, p53, and caspases-3, -8, and -9.

This compound exhibits significant anti-inflammatory properties in immune cell models. In studies using RAW264.7 macrophage-like cells stimulated with lipopolysaccharide (LPS), the compound effectively suppressed the production of the pro-inflammatory mediator nitric oxide (NO). nih.gov This was achieved by diminishing the gene expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). nih.gov Mechanistically, these effects are linked to the inhibition of upstream signaling pathways, including the regulation of transcriptional activities of nuclear factor-κB (NF-κB) and activator protein 1 (AP-1) through the suppression of TAK1 activation. nih.gov

The compound is also reported to have antineuroinflammatory properties in microglia, the resident immune cells of the central nervous system. biomolther.org Its effects are mediated in part through the attenuation of the Akt/NF-κB signaling pathway in these cells. biomolther.org

The neuroprotective potential of this compound has been demonstrated in the SH-SY5Y neuroblastoma cell line, a common model for studying Parkinson's disease. nih.gov In this model, the compound provided significant protection against neurotoxicity induced by 6-hydroxydopamine (6-OHDA). nih.gov

Pretreatment with this compound significantly inhibited 6-OHDA-induced neuronal cell death and the release of lactate (B86563) dehydrogenase (LDH). nih.gov The protective mechanism involves the enhancement of the cellular antioxidant defense system, as evidenced by increased levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.gov At the molecular level, the compound was found to attenuate the activation of the MAPK and PI3K/Akt/GSK-3β signaling pathways, which are implicated in neuronal apoptosis. nih.govresearchgate.net It also effectively inhibited the downstream apoptotic cascade, reducing the cleavage of caspase-9, caspase-3, and PARP. researchgate.net

Anti-inflammatory Effects in Macrophage and Microglial Cell Cultures

Concentration-Dependent Research Observations in Cellular Assays

The biological effects of this compound are consistently observed to be concentration-dependent across various cellular assays.

In anti-cancer studies, concentrations of 25 μM and 50 μM were sufficient to induce significant early apoptosis in U-937 leukemia cells after 24 hours of treatment. nih.gov In K562 leukemia cells, the compound decreased cell proliferation in a dose-dependent manner over the range of 12.5 μM to 100 μM.

For its neuroprotective effects, pretreatment with concentrations of 10, 25, or 50 μM significantly ameliorated 6-OHDA-induced cell death and LDH release in SH-SY5Y cells. nih.gov The reduction in apoptotic protein activation was also dose-dependent, with a 50 μM concentration showing a more pronounced effect in reducing cleaved caspase levels than a 25 μM concentration. researchgate.net

In anti-inflammatory assays using RAW264.7 cells, this compound suppressed NO production across a range of concentrations up to 50 μM when stimulated by various Toll-like receptor agonists. nih.gov

Table 2: Concentration-Dependent Effects of this compound in Cellular Assays

| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |

|---|---|---|---|---|

| SH-SY5Y Neuroblastoma | Neuroprotection (vs. 6-OHDA) | 10 - 50 μM | Concentration-dependent increase in cell viability and decrease in LDH release. | nih.gov |

| SH-SY5Y Neuroblastoma | Apoptosis Inhibition | 25 - 50 μM | Concentration-dependent reduction in cleaved caspase-9, caspase-3, and PARP levels. | researchgate.net |

| U-937 Leukemia | Apoptosis Induction | 25 - 50 μM | Significant induction of early apoptosis after 24h treatment. | nih.gov |

| K562 Leukemia | Anti-proliferation | 12.5 - 100 μM | Dose- and time-dependent decrease in cell growth. | |

| RAW264.7 Macrophage | Anti-inflammation (vs. LPS) | up to 50 μM | Dose-dependent suppression of nitric oxide (NO) production. | nih.gov |

| B16 Melanoma | Tyrosinase Inhibition | 11.21 μM (IC₅₀) | Inhibition of cellular melanin (B1238610) formation. |

Preclinical Research Models for 7,8 Dihydroxyisoflavone Non Human, Mechanistic Focus

Development and Application of In Vivo Animal Model Systems for Mechanistic Elucidation

The preclinical investigation of 7,8-dihydroxyisoflavone has been heavily reliant on a variety of in vivo animal models to unravel its physiological effects and mechanisms of action. Rodent models, particularly mice and rats, are the most frequently employed systems due to their genetic tractability and the availability of well-established disease paradigms.

For neurodegenerative disorders, researchers have utilized toxin-induced models such as the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease, which selectively destroys dopaminergic neurons. frontiersin.org Additionally, genetic models like the 5xFAD mouse model for Alzheimer's disease, which overexpresses mutant human amyloid precursor protein and presenilin-1 genes, have been instrumental. nih.govpnas.org Models of stroke, such as the middle cerebral artery occlusion (MCAO) model in rats, have also been used to assess the neuroprotective potential of 7,8-DHF. frontiersin.org

In the realm of metabolic studies, diet-induced obesity models are common. For instance, C57BL/6 mice fed a high-fat diet (HFD) or a cafeteria diet have been used to induce metabolic syndrome and study the effects of 7,8-DHF on weight gain, insulin (B600854) resistance, and related pathologies. researchgate.netnih.gov

For organ-specific inflammation, the surgical destabilization of the medial meniscus in mice has been employed as a model for osteoarthritis to examine the compound's impact on cartilage degradation and joint inflammation. nih.gov Furthermore, models of HIV-associated neurocognitive disorder (HAND), such as the Tg26 mouse, have been used to study neuroinflammation and the protective effects of 7,8-DHF. neuroscijournal.com

These diverse animal models have been crucial in demonstrating that 7,8-DHF can cross the blood-brain barrier and exert its effects in various tissues, providing a platform to dissect its molecular pathways in a complex biological system. frontiersin.orgpnas.org

Investigation of In Vivo Biochemical and Cellular Responses

Neuroprotection in Models of Neurological Disorders (e.g., Parkinson's Disease Models)

A significant body of preclinical research has focused on the neuroprotective effects of this compound, primarily through its action as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF). frontiersin.orgnih.gov By mimicking BDNF, 7,8-DHF activates TrkB and its downstream signaling cascades, which are crucial for neuronal survival, differentiation, and plasticity. frontiersin.orgnih.gov

In MPTP-induced mouse models of Parkinson's disease, systemic administration of 7,8-DHF has been shown to protect dopaminergic neurons in the substantia nigra from degeneration. frontiersin.org This neuroprotective effect is associated with the activation of TrkB and its downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. nih.gov Furthermore, studies have indicated that 7,8-DHF can suppress the expression of α-synuclein, a protein central to the pathology of Parkinson's disease, and mitigate oxidative stress in the brain. frontiersin.org

In animal models of Alzheimer's disease, 7,8-DHF has demonstrated the ability to reduce the deposition of cortical Aβ plaques and protect cortical neurons from the reduction in dendritic arbor complexity. nih.gov It has also been shown to rescue memory deficits and restore TrkB signaling. pnas.org In a mouse model of Alzheimer's-like neuronal loss, 7,8-DHF treatment improved spatial memory and selectively increased the density of thin spines in the hippocampus.

The neuroprotective effects of 7,8-DHF extend to other neurological conditions as well. In a mouse model of Rett syndrome, a neurodevelopmental disorder, 7,8-DHF treatment led to a significant extension of lifespan, delayed weight loss, and improved motor function and respiratory abnormalities. In models of stroke, it has been found to decrease infarct volumes in a TrkB-dependent manner. frontiersin.org

| Neurological Disorder Model | Animal Model | Key Mechanistic Findings |

| Parkinson's Disease | MPTP-induced mice | Protects dopaminergic neurons; Activates TrkB, PI3K/Akt, and MAPK/ERK pathways; Suppresses α-synuclein expression and oxidative stress. frontiersin.org |

| Alzheimer's Disease | 5xFAD mice | Decreases cortical Aβ plaque deposition; Protects dendritic complexity; Rescues memory deficits by activating TrkB signaling. nih.govpnas.org |

| Rett Syndrome | Mecp2 mutant mice | Extends lifespan; Improves motor and respiratory function through TrkB activation. |

| Stroke | MCAO in rats/mice | Reduces infarct volume in a TrkB-dependent manner. frontiersin.org |

| HIV-Associated Neurocognitive Disorder (HAND) | Tg26 mice | Reduces astrogliosis; Down-regulates the neuro-inflammatory receptor TLR4. neuroscijournal.com |

Anti-inflammatory Response in Systemic and Organ-Specific Animal Models

The anti-inflammatory properties of this compound have been investigated in several in vivo models, with a predominant focus on organ-specific inflammation, particularly in the context of osteoarthritis and neuroinflammation.

In a surgical mouse model of osteoarthritis, 7,8-DHF treatment significantly reduced cartilage degradation. nih.gov Mechanistically, this protective effect was linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway in chondrocytes. nih.gov The treatment also led to a decrease in the gene expression of matrix metalloproteinases (MMP1, MMP3, MMP13) and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the arthritic cartilage. nih.gov

While dedicated in vivo studies on systemic inflammation models like sepsis or inflammatory bowel disease are less common, the anti-inflammatory mechanisms of 7,8-DHF have been inferred from other models. For instance, in the context of obesity-induced inflammation, which has a systemic component, 7,8-DHF has been shown to counteract the production of pro-inflammatory mediators. mdpi.com In a coculture system of adipocytes and macrophages, 7,8-DHF suppressed the upregulation of nitric oxide (NO), TNF-α, IL-6, and monocyte chemoattractant protein-1 (MCP-1). mdpi.com This effect was mediated through the inhibition of the c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) signaling pathways. mdpi.comspandidos-publications.com

In models of neuroinflammation, such as that seen in HIV-associated neurocognitive disorders, 7,8-DHF has been shown to decrease astrogliosis, a hallmark of reactive cellular changes in the central nervous system. neuroscijournal.com It also down-regulates the expression of Toll-like receptor 4 (TLR4), a key receptor in the innate immune response that can trigger inflammatory cascades. neuroscijournal.com

| Inflammatory Model | Animal Model | Key Mechanistic Findings |

| Osteoarthritis | Surgical destabilization of medial meniscus in mice | Activates Nrf2/HO-1 pathway in chondrocytes; Reduces cartilage degradation; Decreases expression of MMPs and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). nih.gov |

| Obesity-Induced Inflammation | High-Fat Diet / Cafeteria Diet in mice | Suppresses production of NO, TNF-α, IL-6, MCP-1; Inhibits JNK and NF-κB signaling pathways. researchgate.netmdpi.comspandidos-publications.com |

| Neuroinflammation (HAND) | Tg26 mice | Reduces astrogliosis; Down-regulates TLR4 expression. neuroscijournal.com |

Metabolic Modulation and its Underlying Mechanisms in Animal Models

Preclinical studies in animal models of metabolic syndrome have revealed that this compound can exert significant modulatory effects on metabolism. In female C57BL/6J mice fed a high-fat diet (HFD), long-term oral administration of 7,8-DHF was found to inhibit HFD-induced weight gain and adiposity. nih.gov This was accompanied by improvements in systemic lipid metabolism and glucose homeostasis. nih.gov

A key mechanism underlying these metabolic benefits appears to be the activation of muscular TrkB, which enhances energy expenditure. mdpi.com Interestingly, the metabolic protection afforded by oral 7,8-DHF in female mice was found to be dependent on an intact gut microbiome, suggesting a complex interplay between the compound, host metabolism, and intestinal microbiota.

Further mechanistic studies in a cafeteria diet-induced metabolic syndrome model in male mice showed that 7,8-DHF treatment could alleviate metabolic abnormalities, insulin resistance, and inflammation. researchgate.net In this model, 7,8-DHF was found to suppress endoplasmic reticulum (ERS) stress in both the liver and pancreas. researchgate.net This was evidenced by the down-regulation of 78-kDa glucose-regulated protein (GRP78) and C/EBP homologous protein (CHOP) expression and protein levels in the liver. researchgate.net

In female mice, 7,8-DHF has also been shown to protect against ovarian failure and alleviate systemic inflammation associated with a high-fat diet. nih.gov This effect is linked to the activation of muscular estrogen receptor α (ERα) and its crosstalk with the BDNF/TrkB signaling pathway, leading to the promotion of thermogenic skeletal muscle. nih.gov

| Metabolic Model | Animal Model | Key Mechanistic Findings |

| High-Fat Diet-Induced Obesity | Female C57BL/6J mice | Inhibits weight gain and adiposity; Improves lipid metabolism and glucose homeostasis; Effects are dependent on an intact gut microbiome and activation of muscular ERα and TrkB. nih.gov |

| Cafeteria Diet-Induced Metabolic Syndrome | Male C57BL/6 mice | Alleviates insulin resistance and inflammation; Suppresses endoplasmic reticulum stress in liver and pancreas by down-regulating GRP78 and CHOP. researchgate.net |

Computational and Structural Biology Approaches for 7,8 Dihydroxyisoflavone

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their structural and physicochemical properties. wikipedia.org QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are valuable for predicting the activity of untested chemicals and guiding the design of new compounds with enhanced efficacy. nih.govnih.gov

For isoflavone (B191592) derivatives, QSAR studies have been employed to correlate their structural features with various biological activities. nih.govresearchgate.net These studies typically analyze molecular descriptors, which are numerical representations of molecular properties. Key descriptors for flavones and isoflavones often include:

Electronic Properties: Such as the energy of the lowest unoccupied molecular orbital (LUMO) and the net charges on specific atoms (e.g., C6-atom), which have been shown to govern cytotoxicity in some cancer cell lines. nih.gov

Hydrophobicity: The lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. innovareacademics.in

Steric Properties: The size and shape of the molecule and its substituents, which can affect how it fits into a receptor's binding site. innovareacademics.in

Molecular Docking and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 7,8-Dihydroxyisoflavone, and its protein target. nih.gov These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-receptor complex.

Interaction with Tropomyosin Receptor Kinase B (TrkB): The primary target of this compound is the Tropomyosin receptor kinase B (TrkB), for which it acts as a potent agonist. mdpi.comalzdiscovery.org Molecular docking studies have been performed to elucidate the binding mechanism. It is suggested that this compound binds to the extracellular domain of TrkB, specifically the fifth domain (D5), which is also known as the second immunoglobulin-like domain (Ig2). mdpi.comfrontiersin.org This interaction is believed to mimic the binding of Brain-Derived Neurotrophic Factor (BDNF), the natural ligand for TrkB. mdpi.comnih.gov

Docking simulations have identified key amino acid residues within the TrkB binding site that interact with this compound. mdpi.com One study predicted a binding site composed of multiple residues, indicating a network of interactions that stabilize the complex. mdpi.com Another docking computation predicted a docking score of 44.67 for this compound with the TrkB-d5 domain. frontiersin.org A separate in silico analysis reported a binding energy of -9.4 Kcal/mol for the interaction between this compound and TrkB (PDB: 4AT5). ub.ac.id

Interaction with Other Receptors: Computational studies have also explored the interaction of this compound with other proteins:

VEGFR2: Molecular docking has been used to investigate interactions with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting a potential dual biochemical action for the compound. nih.govmdpi.com

Alpha-synuclein (ASN): In the context of Parkinson's disease, molecular docking studies have examined the binding of this compound and its derivatives to ASN, the protein associated with Lewy body formation. The docking score for this compound was reported as -14.0383 kcal/mol, and MD simulations were used to confirm the stability of the complex. nih.gov

The table below summarizes the findings from various molecular docking studies.

| Target Protein | PDB Code | Predicted Binding Energy/Score | Key Interacting Residues | Reference |

| TrkB-D5 | 1HCF | Docking Score: 44.67 | Within 10 Å radii of the compound | frontiersin.org |

| TrkB | 4AT5 | -9.4 Kcal/mol | Not specified | ub.ac.id |

| TrkB-D5 | Not specified | Not specified | Lys312, Pro313, Ala314, Leu315, Trp317, Ile323, Leu324, Glu326, Cys331, Thr332, Lys333, Ile334, Tyr342 | mdpi.com |

| Alpha-synuclein | Not specified | -14.0383 kcal/mol | Not specified | nih.gov |

| Glutaminase | 5JYO | -6.3 Kcal/mol | Not specified | ub.ac.id |

Molecular dynamics simulations further complement docking studies by providing information on the dynamic stability of the ligand-receptor complex over time. nih.gov For instance, MD simulations have confirmed the stability of the complex formed between derivatives of this compound and alpha-synuclein. nih.gov These computational approaches are crucial for understanding the molecular basis of this compound's activity and for designing new derivatives with improved properties. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological effect. nih.gov This model serves as a 3D query for virtual screening of large compound databases to find novel molecules with the potential for similar activity. nih.govmdpi.com

The structure of this compound has been used as a template to develop pharmacophore models for TrkB agonists. nih.gov The key chemical features of a molecule, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, are mapped out to create the model. innovareacademics.innih.gov For isoflavones, important features often include hydrogen bond acceptors, hydrophobic characteristics, and the spatial arrangement of these features. innovareacademics.in

In one study, the pharmacophore characteristics of this compound were modeled based on its interaction with the ligand-binding domain of TrkB. nih.gov This model was then used to screen a database for compounds with identical pharmacophore features. nih.gov This process led to the identification of 691 potential hits, which were then subjected to further in silico analysis like molecular docking to identify compounds with better binding affinities than the original template, this compound. nih.govnih.gov

The table below outlines the key pharmacophoric features typically considered for isoflavone derivatives based on modeling studies.

| Pharmacophore Feature | Description | Relevance to this compound | Reference |

| Hydrogen Bond Acceptor (HA) | An atom or group that can accept a hydrogen bond. | The carbonyl group at C4 and hydroxyl oxygens. | innovareacademics.inmedsci.org |

| Hydrogen Bond Donor (HD) | An atom or group that can donate a hydrogen atom to a hydrogen bond. | The hydroxyl groups at C7 and C8. | medsci.org |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | The A and B rings of the isoflavone core. | innovareacademics.in |

| Hydrophobic Feature (HY) | A non-polar group or region of the molecule. | The phenyl B-ring and the chromenone core. | innovareacademics.innih.gov |

Pharmacophore-based virtual screening is a valuable strategy for hit identification, especially when the 3D structure of the target protein is not fully resolved. mdpi.com By focusing on the essential features for biological activity, this approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. nih.gov

Analysis of Binding Affinities and Conformational Dynamics

Binding Affinities: The binding affinity of this compound to its primary target, TrkB, has been quantified in several studies, yielding a range of dissociation constant (Kd) values. The Kd value represents the concentration of the ligand at which half of the receptor binding sites are occupied at equilibrium, with lower values indicating higher affinity.

Different experimental techniques have produced varied results for the binding affinity of this compound to the TrkB extracellular domain (ECD). An in vitro filter binding assay reported a Kd of approximately 320 nM. nih.gov Other sources also cite this value. rndsystems.com In contrast, studies using Surface Plasmon Resonance (SPR) and fluorescent quenching assays have suggested a stronger affinity, with a reported Kd of about 15.4 nM. nih.gov The discrepancy in these values may be attributed to the different principles and experimental conditions inherent to each measurement technique. nih.gov For comparison, the natural ligand BDNF exhibits a Kd of approximately 1.7 nM, indicating a significantly higher affinity for TrkB. nih.gov

The table below presents a comparison of the reported binding affinities for this compound.

| Method | Reported Kd | Target | Reference |

| In vitro filter binding assay | ~320 nM | TrkB ECD | nih.gov |

| Not specified | 320 nM | TrkB extracellular domain | rndsystems.com |

| Surface Plasmon Resonance (SPR) / Fluorescent quenching | ~15.4 nM | TrkB ECD | nih.gov |

Conformational Dynamics: The biological activity of a molecule like this compound is also influenced by its conformational dynamics—the ability of the molecule to rotate around its single bonds and adopt different three-dimensional shapes. Computational methods, particularly molecular dynamics simulations, are used to study these dynamic changes and how the molecule adapts its conformation upon binding to a receptor.

Studies on isoflavone derivatives show that they can exist in distinct conformations, particularly regarding the orientation of hydroxyl groups, which is a determinant factor for their biological activity. researchgate.net The isoflavone skeleton exhibits rotational flexibility around the C-C bond that connects the chromone (B188151) core to the B-ring. This flexibility allows for conformational adaptation during the ligand-receptor interaction, which can be crucial for achieving an optimal binding pose.

Advanced Analytical Methodologies in 7,8 Dihydroxyisoflavone Research

Spectroscopic Techniques for Advanced Structural Elucidation (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)

The unambiguous identification of 7,8-dihydroxyisoflavone and its metabolites is fundamentally reliant on spectroscopic techniques. Multi-dimensional Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for providing detailed structural information.

Multi-dimensional NMR Spectroscopy offers a powerful method for determining the precise molecular structure by mapping the connectivity of atoms. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to assign the proton (¹H) and carbon (¹³C) signals of the isoflavone (B191592) skeleton. For instance, the structural elucidation of methylated derivatives of 8-hydroxydaidzein (7,8,4'-trihydroxyisoflavone) was achieved using 1D and 2D NMR experiments. The HMBC spectrum is particularly crucial as it reveals long-range correlations between protons and carbons, confirming the positions of hydroxyl and other substituent groups on the isoflavone rings.

Table 1: Representative NMR Data for 8-Hydroxydaidzein Derivatives in DMSO-d₆

| Position | 7,4'-dihydroxy-8-methoxy-isoflavone (¹³C δ / ¹H δ) | 8,4'-dihydroxy-7-methoxy-isoflavone (¹³C δ / ¹H δ) |

|---|---|---|

| 2 | 153.0 | 8.32 (s) |

| 4 | 175.2 | - |

| 5 | 121.0 | 7.69 (d, J=8.5 Hz) |

| 6 | 115.8 | 6.99 (d, J=8.5 Hz) |

| 7 | 155.8 | - |

| 8 | 135.0 | - |

| 9 | 151.0 | - |

Future Research Directions and Methodological Innovations for 7,8 Dihydroxyisoflavone

Elucidation of Undiscovered Molecular Targets and Novel Signaling Pathways

Future research must prioritize the fundamental exploration of the molecular landscape with which 7,8-dihydroxyisoflavone interacts. Unlike its heavily researched flavone (B191248) isomer, the direct molecular targets and comprehensive signaling cascades for this compound remain largely uncharacterized. Current evidence points toward several key areas ripe for investigation.

One of the most significant reported activities of this compound is its function as an aldose reductase inhibitor, a property that positions it as a compound of interest for mitigating diabetic complications. mdpi.com Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemia and contributes to cellular stress and tissue damage in diabetes. nih.gov Beyond this, the compound has also been noted for its anti-mutagenic activity. mdpi.com

However, these findings likely represent only a fraction of its biological functions. Research into its hydroxylated derivative, 7,8,4'-trihydroxyisoflavone (B1683512) (also known as 8-hydroxydaidzein), offers a roadmap for future studies. This related compound has been shown to exert potent anti-inflammatory and neuroprotective effects through the modulation of key signaling pathways, including:

NF-κB and AP-1 Signaling: 8-hydroxydaidzein has been observed to diminish the expression of inflammatory genes like iNOS and COX-2 by regulating the transcriptional activities of nuclear factor-κB (NF-κB) and activator protein 1 (AP-1). nih.gov

MAPK/TAK1 Pathway: The anti-inflammatory effects of 8-hydroxydaidzein are also mediated by the inhibition of transforming growth factor-β-activated kinase 1 (TAK1), a critical upstream regulator of the MAP kinase (MAPK) cascades. nih.gov

PI3K/Akt/GSK-3β Pathway: In cellular models of Parkinson's disease, 7,8,4'-trihydroxyisoflavone provides neuroprotection by inhibiting the activation of the PI3K/Akt/GSK-3β pathway. biomolther.orgresearchgate.net

Given the structural similarity, it is plausible that this compound engages with these same pathways. Therefore, a primary future objective is to systematically investigate whether this compound directly inhibits aldose reductase and modulates the NF-κB, MAPK, and Akt signaling cascades. Determining its binding affinities, inhibitory concentrations, and specific molecular interaction sites within these pathways is essential for building a comprehensive profile of its mechanism of action.

Table 1: Potential Molecular Targets and Signaling Pathways for Future Investigation

| Target/Pathway | Known/Suspected Role | Evidence Basis | Proposed Future Research |

|---|---|---|---|

| Aldose Reductase | Inhibition of this enzyme can prevent diabetic complications. | Reported activity for this compound. mdpi.com | Quantify inhibitory kinetics (IC₅₀, Kᵢ); structural studies of binding interaction. |

| NF-κB Signaling | Central regulator of inflammation and immune response. | Activity demonstrated for the derivative 7,8,4'-trihydroxyisoflavone. nih.gov | Assess effects on IκBα phosphorylation and p65 nuclear translocation. |

| MAPK/TAK1 Pathway | Key cascade in cellular stress and inflammatory responses. | Inhibition of upstream kinase TAK1 by 7,8,4'-trihydroxyisoflavone. nih.gov | Investigate phosphorylation status of TAK1, JNK, p38, and ERK. |

| PI3K/Akt Signaling | Crucial for cell survival, proliferation, and growth. | Modulation observed for the derivative 7,8,4'-trihydroxyisoflavone. biomolther.orgresearchgate.net | Determine the impact on Akt and GSK-3β phosphorylation in relevant cell models. |

| MITF Signaling | Master regulator of melanocyte development and melanin (B1238610) synthesis. | Downregulation observed for ortho-dihydroxyisoflavone derivatives. | Explore effects on MITF expression and downstream targets like tyrosinase. |

Advancement in Synthetic and Biocatalytic Production Strategies